4-methyl-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide
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Overview
Description
4-methyl-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide is an organic compound that features a thiadiazole ring, a benzene ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide typically involves multiple stepsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
4-methyl-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-methyl-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting or activating specific biological processes. The sulfanyl group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-methyl-1,2,3-thiadiazole: Shares the thiadiazole ring but lacks the benzenecarboxamide group.
N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide: Similar structure but without the additional methyl group on the benzene ring.
Uniqueness
4-methyl-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide is unique due to the presence of both the thiadiazole ring and the benzenecarboxamide group, which confer specific chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler compounds.
Properties
IUPAC Name |
4-methyl-N-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c1-9-3-5-11(6-4-9)12(17)14-7-8-18-13-10(2)15-16-19-13/h3-6H,7-8H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFCHHRDTJAIRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCSC2=C(N=NS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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